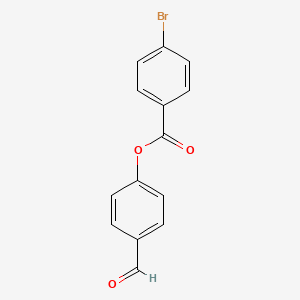

4-Formylphenyl 4-bromobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Formylphenyl 4-bromobenzoate is an organic compound that features both an aldehyde group and a bromine-substituted benzene ring. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 4-bromobenzoate typically involves the esterification of 4-formylphenol with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Reaction with Cyanide (CN⁻)

The compound undergoes nucleophilic acyl substitution with cyanide ions (CN⁻) in aqueous DMSO solutions. Kinetic studies reveal a second-order reaction mechanism, where the rate depends on both the substrate and cyanide concentrations. Key data from analogous systems (e.g., 4-formylphenyl benzoate) show:

| [CN⁻] (10⁻³ M) | k<sub>obsd</sub> (10⁻³ s⁻¹) |

|---|---|

| 0.748 | 2.17 |

| 1.49 | 3.86 |

| 2.23 | 5.20 |

| 2.96 | 6.26 |

| 3.68 | 7.18 |

The reaction exhibits a rate constant kN=0.103±0.002M−1s−1 and negligible intercept (0.0004s−1), indicating minimal background reactivity .

Oxidation of the Formyl Group

The aldehyde (-CHO) group in 4-formylphenyl 4-bromobenzoate can be oxidized to a carboxylic acid (-COOH) using oxidizing agents such as potassium permanganate (KMnO₄) or tert-butyl hydroperoxide (TBHP). This reaction converts the compound into 4-carboxyphenyl 4-bromobenzoate , expanding its utility in further synthetic transformations.

Hydrolysis of the Ester

As an aromatic ester, this compound can undergo hydrolysis under acidic or basic conditions to yield 4-formylphenol and 4-bromobenzoic acid :

4-formylphenyl 4-bromobenzoate+H2O→4-formylphenol+4-bromobenzoic acid

This reaction is fundamental for regenerating the parent carboxylic acid or phenolic components for subsequent applications.

Crystallographic Behavior

In the solid state, this compound exhibits weak intermolecular interactions, including C–H⋯O hydrogen bonds and Br⋯Br halogen bonding , which stabilize its crystalline structure . These interactions may influence its reactivity in solid-phase reactions or enzymatic processes.

Kinetic and Mechanistic Insights

The substitution pattern of the compound significantly affects reactivity. For instance, in nucleophilic acyl substitutions, the presence of electron-withdrawing groups (e.g., bromine) can alter the electrophilicity of the carbonyl carbon, as observed in related esters . Detailed studies on substituent effects would further elucidate its reaction pathways.

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

4-Formylphenyl 4-bromobenzoate is often used as an intermediate in the synthesis of pharmaceuticals. For instance, it has been employed in the development of antihypertensive agents and other therapeutic drugs. Its ability to participate in palladium-catalyzed cross-coupling reactions makes it a valuable precursor for constructing complex molecular architectures.

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl groups, facilitating the synthesis of biphenyl derivatives that are crucial in medicinal chemistry.

| Reaction Type | Example Products | Yield (%) |

|---|---|---|

| Suzuki Coupling | Biphenyl derivatives | Up to 90% |

| Negishi Coupling | Aryl-aryl linkages | Varies |

| Stille Coupling | Aryl-stannane products | High |

Material Science

In material science, this compound can be utilized to create functionalized polymers and materials with specific properties, such as enhanced thermal stability or optical characteristics. These materials find applications in electronics and photonics.

Catalysis

The compound has also been explored as a catalyst or catalyst precursor in various organic transformations, including carbonylation and functionalization reactions. Its ability to stabilize transition states makes it an important player in catalytic processes.

Case Study 1: Synthesis of Antihypertensive Agents

A significant study demonstrated the use of this compound in synthesizing telmisartan, an antihypertensive drug. The compound was involved in key coupling steps that led to high yields of the final product, showcasing its utility in pharmaceutical synthesis .

Case Study 2: Cross-Coupling Efficiency

Research published in a peer-reviewed journal highlighted the efficiency of using this compound in Suzuki coupling reactions under mild conditions. The study reported yields exceeding 85% for several aryl-aryl couplings, emphasizing its effectiveness as a coupling partner .

Wirkmechanismus

The mechanism of action of 4-Formylphenyl 4-bromobenzoate involves its reactive functional groups. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Formylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a bromine atom.

4-Bromobenzaldehyde: Contains a bromine atom and an aldehyde group but lacks the ester linkage.

4-Formylphenyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a bromine atom.

Uniqueness

4-Formylphenyl 4-bromobenzoate is unique due to the presence of both an aldehyde group and a bromine-substituted benzene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic pathways. The compound’s ability to undergo multiple types of reactions, such as nucleophilic substitution and oxidation, further enhances its versatility in scientific research and industrial applications.

Biologische Aktivität

4-Formylphenyl 4-bromobenzoate is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl group substituted with a formyl group and a bromobenzoate moiety. Its molecular formula is C14H10BrO2, and it exhibits a melting point of approximately 112–113 °C . The unique structure allows for diverse interactions with biological targets, making it a candidate for various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Hydrazinylidene Intermediate : This is achieved by reacting 4-methylaniline with acetic anhydride, followed by hydrazine treatment.

- Coupling Reaction : The hydrazinylidene intermediate is then coupled with 4-bromobenzoic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogenic bacteria and fungi. In a study evaluating its antifungal properties, the compound demonstrated significant effectiveness against multiple strains, suggesting its potential as an antifungal agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines, although detailed mechanisms remain to be fully elucidated. The interactions between the compound and cancer cell receptors are under ongoing investigation to understand its therapeutic potential better .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The bromobenzoate group can facilitate non-covalent interactions, while the formyl group may participate in covalent bonding with active sites on target proteins, leading to enzyme inhibition or receptor modulation.

Study on Antifungal Activity

In a controlled laboratory setting, researchers synthesized this compound and evaluated its antifungal efficacy against Candida albicans and Aspergillus niger. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antifungal agents, highlighting the compound's potential as a new antifungal drug candidate .

| Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 50 |

| Aspergillus niger | 20 | 40 |

Study on Anticancer Properties

A recent study focused on the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis in these cells at concentrations above 10 µM, suggesting its potential role as an anticancer agent through apoptosis induction pathways .

Eigenschaften

IUPAC Name |

(4-formylphenyl) 4-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO3/c15-12-5-3-11(4-6-12)14(17)18-13-7-1-10(9-16)2-8-13/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWKZYMDAIYCIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.